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Introduction
JTC-801, chemically known as N-(4-amino-2-methylquinolin-6-yl)-2-(4-

ethylphenoxymethyl)benzamide, is a potent and selective small molecule with a dual

pharmacological profile that makes it a valuable tool for a wide range of biomedical research.

Initially characterized as a high-affinity antagonist of the Nociceptin/Orphanin FQ (N/OFQ)

peptide receptor (NOP, also known as ORL1), JTC-801 has been instrumental in elucidating

the physiological roles of the N/OFQ system, particularly in pain and anxiety. More recently,

JTC-801 has been identified as a novel anti-cancer agent that induces a unique form of pH-

dependent cell death in cancer cells, termed alkaliptosis. This guide provides a comprehensive

overview of the pharmacological properties of JTC-801, detailed experimental protocols for its

use as a research tool, and a summary of its known signaling pathways.

Pharmacological Profile
The pharmacological actions of JTC-801 are primarily centered around two distinct

mechanisms: antagonism of the NOP receptor and induction of alkaliptosis in cancer cells.

NOP Receptor Antagonism
JTC-801 is a selective and potent antagonist of the NOP receptor, a G protein-coupled receptor

(GPCR) involved in the modulation of pain, anxiety, and other neurological processes.
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JTC-801 exhibits high affinity for the human NOP receptor and displays significant selectivity

over other opioid receptors. This selectivity is crucial for its utility as a specific probe for the

N/OFQ system.

Table 1: Binding Affinity and Selectivity of JTC-801

Receptor Species Assay Type Parameter Value
Reference(s
)

NOP (ORL1) Human

[³H]-

nociceptin

Binding

Kᵢ 8.2 nM [1][2][3]

Human

[³H]-

nociceptin

Binding

IC₅₀ 94 nM [1][4]

Rat

Cerebrocortic

al

Membranes

IC₅₀ 472 nM [1][5]

μ-opioid Human
Ligand

Binding
Kᵢ 102.9 nM [1]

Human
Ligand

Binding
IC₅₀ 325 nM [1]

Rat

Cerebrocortic

al

Membranes

IC₅₀ 1831 nM [1][5]

κ-opioid Human
Ligand

Binding
Kᵢ 1057.5 nM [1]

Human
Ligand

Binding
IC₅₀ >10 μM [1]

δ-opioid Human
Ligand

Binding
Kᵢ 8647.2 nM [1]

Human
Ligand

Binding
IC₅₀ >10 μM [1]
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JTC-801 acts as a functional antagonist at the NOP receptor, reversing the inhibitory effects of

N/OFQ on adenylyl cyclase activity.

Table 2: In Vitro Functional Antagonism of JTC-801 at the NOP Receptor

Assay Cell Line
Effect of
JTC-801

Parameter Value
Reference(s
)

Forskolin-

induced

cAMP

accumulation

HeLa cells

expressing

human NOP

receptor

Reverses

nociceptin-

induced

inhibition

IC₅₀ 2.58 μM [1][4][6]

[³⁵S]-GTPγS

Binding

Rat brain

membranes

Reverses

N/OFQ-

stimulated

binding

-

1 µM JTC-

801 reverses

the

stimulatory

effect of

N/OFQ

[5]

Anti-Cancer Activity: Induction of Alkaliptosis
Recent studies have unveiled a novel anti-cancer mechanism of JTC-801 that is independent

of its NOP receptor antagonism. JTC-801 selectively induces a form of regulated cell death in

cancer cells known as alkaliptosis.

JTC-801 induces alkaliptosis by activating the NF-κB signaling pathway, which in turn

represses the expression of carbonic anhydrase 9 (CA9).[7][8] CA9 is an enzyme crucial for

maintaining pH balance in cells, and its downregulation by JTC-801 leads to intracellular

alkalinization and subsequent cell death.[7][8] This effect is specific to cancer cells, with normal

cells being relatively resistant.[7][8]

Table 3: In Vitro Anti-Cancer Activity of JTC-801
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Cell Line(s) Assay Type Effect
Concentration
Range

Reference(s)

PANC1,

MiaPaCa2,

various other

cancer cell lines

Cell Viability

Assay

Induces cell

death
1.25–20 µM [7]

PANC1, mPSCs
Clonogenic Cell

Survival Assay

Inhibits long-term

growth
10 µM [7]

Oral administration of JTC-801 has been shown to inhibit tumor growth in various preclinical

mouse models of cancer.

Table 4: In Vivo Anti-Cancer Efficacy of JTC-801

Tumor Model Mouse Strain
JTC-801 Dose
and
Administration

Outcome Reference(s)

PANC1 xenograft Nude mice

20 mg/kg, oral,

once daily for 2

weeks

Inhibited tumor

growth
[7]

Orthotopic KPC

tumors
C57BL/6 mice

20 mg/kg, oral,

once daily for 3

weeks

Prolonged

survival, reduced

tumor size and

weight

[7]

Experimental Protocols
The following are detailed methodologies for key experiments utilizing JTC-801 as a research

tool.

In Vitro Assays
This protocol determines the binding affinity of JTC-801 for the NOP receptor.
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Receptor Source: Membranes from HeLa cells stably expressing the human NOP receptor.

Radioligand: [³H]-nociceptin.

Assay Buffer: 50 mM Tris-HCl (pH 7.4).

Procedure:

Prepare serial dilutions of JTC-801.

In a 96-well plate, combine the cell membranes, [³H]-nociceptin (at a concentration near its

Kd), and varying concentrations of JTC-801.

For non-specific binding, use a high concentration of a non-labeled NOP ligand (e.g.,

unlabeled nociceptin).

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-

120 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) using a cell harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation cocktail and measure radioactivity

using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC₅₀ value of JTC-801 by non-linear regression analysis of the

competition binding curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff

equation.

This functional assay assesses the antagonist activity of JTC-801 at the NOP receptor.

Cell Line: HeLa cells expressing the human NOP receptor.

Reagents: Nociceptin, Forskolin, JTC-801, and a cAMP assay kit.
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Procedure:

Seed the cells in a 96-well plate and allow them to adhere overnight.

Pre-incubate the cells with varying concentrations of JTC-801 for a short period (e.g., 15-

30 minutes).

Add a fixed concentration of nociceptin (agonist) to the wells.

Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.

Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

Lyse the cells and measure the intracellular cAMP levels using a commercially available

cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).

Data Analysis: Plot the cAMP concentration against the log concentration of JTC-801.

Determine the IC₅₀ value, which represents the concentration of JTC-801 that reverses

50% of the nociceptin-induced inhibition of forskolin-stimulated cAMP accumulation.

This protocol measures the cytotoxic effects of JTC-801 on cancer cells.

Cell Lines: Various cancer cell lines (e.g., PANC1, MiaPaCa2).

Reagents: JTC-801, cell culture medium, and a cell viability reagent (e.g., MTT, MTS, or a

reagent for a luminescence-based assay like CellTiter-Glo®).

Procedure:

Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach

overnight.

Treat the cells with a range of concentrations of JTC-801. Include a vehicle-only control.

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time to allow for color development or signal generation.

Measure the absorbance or luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle-treated control cells to determine the

percentage of cell viability. Plot the percent viability against the log concentration of JTC-

801 to calculate the IC₅₀ value.

In Vivo Assays
This test assesses the central analgesic effects of JTC-801.

Apparatus: A hot-plate analgesia meter with the surface temperature maintained at a

constant level (e.g., 55 ± 0.5°C).

Procedure:

Administer JTC-801 or vehicle to the mice via the desired route (e.g., intravenous or oral).

At a predetermined time after drug administration, place the mouse on the heated surface

of the hot plate.

Start a timer and observe the mouse for nociceptive responses, such as licking of the hind

paws or jumping.

Record the latency (in seconds) to the first clear nociceptive response.

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

Data Analysis: Compare the response latencies of the JTC-801-treated group with the

vehicle-treated group using appropriate statistical tests. An increase in latency indicates

an analgesic effect.

This model evaluates the effects of JTC-801 on both acute and tonic inflammatory pain.

Procedure:

Administer JTC-801 or vehicle to the rats.
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After a set pre-treatment time, inject a dilute solution of formalin (e.g., 50 µL of 5%

formalin) subcutaneously into the plantar surface of one hind paw.

Immediately place the rat in an observation chamber.

Record the total time the animal spends licking or biting the injected paw during two

distinct phases: the early phase (0-5 minutes post-injection, representing acute

nociceptive pain) and the late phase (15-60 minutes post-injection, representing

inflammatory pain).

Data Analysis: Compare the duration of licking/biting in the JTC-801-treated group to the

vehicle group for both phases. A reduction in this duration signifies an anti-nociceptive

effect.

This protocol assesses the in vivo anti-cancer efficacy of JTC-801.

Animal Model: Immunocompromised mice (e.g., nude or NSG mice).

Cell Line: A human cancer cell line of interest (e.g., PANC1).

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment groups (vehicle control and JTC-801).

Administer JTC-801 orally at the desired dose and schedule.

Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week).

Tumor volume can be calculated using the formula: (Length × Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., immunohistochemistry).
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Data Analysis: Plot the mean tumor volume over time for each treatment group. Compare

the final tumor volumes and weights between the JTC-801 and vehicle groups to

determine the extent of tumor growth inhibition.

Signaling Pathways and Visualizations
The dual pharmacological actions of JTC-801 are mediated by distinct signaling pathways.

NOP Receptor Signaling Pathway
As an antagonist, JTC-801 blocks the canonical signaling cascade initiated by the binding of

N/OFQ to the NOP receptor. This Gi/o-coupled receptor typically inhibits adenylyl cyclase,

leading to decreased intracellular cAMP levels, and modulates ion channel activity.

Cell Membrane

NOP Receptor Gαi/o
Activates

Adenylyl Cyclase cAMP
ConvertsInhibits

N/OFQ
Binds & Activates
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Binds & Blocks

ATP

Downstream Effects
(e.g., Ion Channel Modulation)
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Caption: JTC-801 blocks N/OFQ-mediated NOP receptor signaling.

Alkaliptosis Signaling Pathway
JTC-801 induces cancer cell-specific death through a pathway involving NF-κB-mediated

repression of CA9, leading to intracellular alkalinization.
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Caption: JTC-801 induces alkaliptosis via NF-κB-mediated CA9 repression.
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Conclusion
JTC-801 is a multifaceted research tool with well-characterized activities as both a NOP

receptor antagonist and a novel anti-cancer agent. Its high selectivity for the NOP receptor

makes it an invaluable probe for studying the N/OFQ system in pain, anxiety, and other

neurological disorders. Furthermore, its unique ability to induce alkaliptosis in cancer cells

opens new avenues for cancer research and drug development. The detailed protocols and

pathway diagrams provided in this guide are intended to facilitate the effective use of JTC-801

by researchers in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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